molecular formula C15H8BrClO3S B8005463 6-(4-Bromophenoxy)-3-chlorobenzo[b]thiophene-2-carboxylic acid

6-(4-Bromophenoxy)-3-chlorobenzo[b]thiophene-2-carboxylic acid

Cat. No.: B8005463
M. Wt: 383.6 g/mol
InChI Key: QALQOQNWPBZFND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Bromophenoxy)-3-chlorobenzo[b]thiophene-2-carboxylic acid is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenoxy)-3-chlorobenzo[b]thiophene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenoxy)-3-chlorobenzo[b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid) as a catalyst.

    Reduction: LiAlH4, NaBH4, ethanol as a solvent.

    Substitution: Nucleophiles like amines, thiols, and alcohols, with bases like NaOH or KOH.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-(4-Bromophenoxy)-3-chlorobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Bromophenoxy)-3-chlorobenzo[b]thiophene-2-carboxylic acid is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for diverse chemical modifications. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

6-(4-bromophenoxy)-3-chloro-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrClO3S/c16-8-1-3-9(4-2-8)20-10-5-6-11-12(7-10)21-14(13(11)17)15(18)19/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALQOQNWPBZFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC3=C(C=C2)C(=C(S3)C(=O)O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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